molecular formula C18H15NO3 B6025411 2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide

2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide

Cat. No.: B6025411
M. Wt: 293.3 g/mol
InChI Key: RLRQRWSVJNFTDG-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan carboxamides. . The compound features a furan ring substituted with a methyl group and a carboxamide group attached to a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves coupling a furan derivative with a phenoxyphenyl boronic acid in the presence of a base and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,3-diones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide involves its interaction with reactive oxygen species such as singlet oxygen and triplet chromophoric dissolved organic matter. The furan ring reacts with singlet oxygen, leading to the formation of reactive intermediates that can further degrade or modify the compound . The phenoxyphenyl moiety can undergo oxidation by triplet chromophoric dissolved organic matter, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison: 2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike carboxine and oxicarboxine, which are primarily used as fungicides, this compound has broader applications in environmental photochemistry and material science. Its structural features make it a valuable model for studying photodegradation mechanisms and developing new materials with tailored properties .

Properties

IUPAC Name

2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-15(11-12-21-13)18(20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRQRWSVJNFTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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